molecular formula C17H12FN5O3S B10863411 Methyl 7-(3-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(3-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10863411
M. Wt: 385.4 g/mol
InChI Key: LCJZHMAULKYDGT-UHFFFAOYSA-N
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Description

METHYL 7-(3-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including a fluorophenyl group, a thienylcarbonyl group, and a tetraazolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(3-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of a fluorophenyl hydrazine with a thienylcarbonyl chloride, followed by cyclization with a suitable dihydropyrimidine derivative under acidic or basic conditions. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(3-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or thienylcarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 7-(3-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 7-(3-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic core and are known for their diverse biological activities.

    Thienyl-substituted pyrimidines: These compounds have similar structural features and are studied for their potential therapeutic applications.

Uniqueness

METHYL 7-(3-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C17H12FN5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 7-(3-fluorophenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H12FN5O3S/c1-26-16(25)13-12(15(24)11-6-3-7-27-11)14(9-4-2-5-10(18)8-9)23-17(19-13)20-21-22-23/h2-8,14H,1H3,(H,19,20,22)

InChI Key

LCJZHMAULKYDGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)C4=CC=CS4

Origin of Product

United States

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